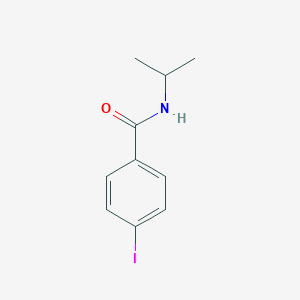

4-Iodo-N-isopropylbenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodo-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCCJCULDBSFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-N-isopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-N-isopropylbenzamide is a halogenated aromatic amide with potential applications in medicinal chemistry and organic synthesis. This document provides a comprehensive technical overview of its chemical characteristics, a plausible synthetic route, and an exploration of its potential biological activities based on structure-activity relationships of analogous compounds. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related N-substituted iodobenzamides to offer valuable insights for researchers.

Introduction

Benzamide derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities. The introduction of a halogen atom, such as iodine, at the para-position of the phenyl ring, coupled with an N-isopropyl substitution on the amide, presents an intriguing molecule for investigation. The iodine moiety can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the N-isopropyl group can influence solubility, metabolic stability, and receptor binding. This guide aims to provide a detailed technical profile of 4-Iodo-N-isopropylbenzamide, fostering further research into its potential applications.

Physicochemical Properties

Based on the analysis of structurally similar compounds, the following physicochemical properties for 4-Iodo-N-isopropylbenzamide can be predicted.

| Property | Predicted Value | Source/Basis of Prediction |

| Molecular Formula | C₁₀H₁₂INO | Based on chemical structure |

| Molecular Weight | 289.11 g/mol | Calculation from atomic weights[1] |

| Appearance | White to off-white solid | Analogy with similar benzamides |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols | General solubility of benzamides |

| Melting Point | Not available | Requires experimental determination |

| Boiling Point | Not available | Requires experimental determination |

| CAS Number | Not assigned | No direct entry found in major chemical databases |

Synthesis of 4-Iodo-N-isopropylbenzamide

While a specific synthetic protocol for 4-Iodo-N-isopropylbenzamide is not explicitly detailed in the reviewed literature, a robust and logical synthesis can be designed based on established methods for analogous compounds, particularly the synthesis of N-substituted benzamides.[2] A common and effective method involves the amidation of a 4-iodobenzoyl chloride with isopropylamine.

Proposed Synthetic Workflow

The proposed two-step synthesis starts from the commercially available 4-iodobenzoic acid.

Caption: Proposed two-step synthesis of 4-Iodo-N-isopropylbenzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Iodobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0-3.0 eq) in a fume hood.

-

Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-iodobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 4-Iodo-N-isopropylbenzamide

-

Dissolve the crude 4-iodobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve isopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same solvent.

-

Cool the solution of 4-iodobenzoyl chloride to 0 °C using an ice bath.

-

Add the isopropylamine solution dropwise to the cooled 4-iodobenzoyl chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it successively with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-Iodo-N-isopropylbenzamide by recrystallization or column chromatography.

Potential Biological Activities and Applications

While direct biological data for 4-Iodo-N-isopropylbenzamide is scarce, the benzamide scaffold is prevalent in many biologically active compounds. The following potential activities are extrapolated from studies on structurally related molecules.

Antimicrobial and Antifungal Activity

N-substituted benzamide derivatives have demonstrated a broad spectrum of antimicrobial and antifungal properties.[3][4] The presence of a halogen on the phenyl ring can enhance lipophilicity, potentially improving cell membrane penetration. It is hypothesized that 4-Iodo-N-isopropylbenzamide could exhibit activity against various bacterial and fungal strains.

Anticancer Activity

Numerous N-substituted benzamide derivatives have been investigated as potential antitumor agents.[5][6][7] Some of these compounds function as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer drugs. The amide group can chelate with the zinc ion in the active site of HDACs, and the aromatic ring and N-alkyl substituent can interact with the enzyme's hydrophobic tunnel. Further investigation is warranted to determine if 4-Iodo-N-isopropylbenzamide possesses similar activity.

Intermediate in Organic Synthesis

The iodo-substituent on the aromatic ring makes 4-Iodo-N-isopropylbenzamide a valuable intermediate for further chemical modifications through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the synthesis of more complex molecules with potentially enhanced biological activities.

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted biological activities, a series of in vitro assays are recommended.

Caption: Workflow for the biological evaluation of 4-Iodo-N-isopropylbenzamide.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of 4-Iodo-N-isopropylbenzamide in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Anticancer Activity

Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-Iodo-N-isopropylbenzamide for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6][7]

Safety and Handling

While a specific safety data sheet for 4-Iodo-N-isopropylbenzamide is not available, general precautions for handling aromatic amides and iodinated compounds should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Iodo-N-isopropylbenzamide represents a promising, yet underexplored, chemical entity. Based on the established chemistry and biological activity of its structural analogs, it holds potential as an intermediate in organic synthesis and as a candidate for drug discovery programs, particularly in the areas of antimicrobial and anticancer research. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the properties and applications of this compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79503, N-Isopropylbenzamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 615861, 2-Iodo-N-isopropylbenzamide. [Link]

- Google Patents.

-

ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

MDPI. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

-

ResearchGate. Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. [Link]

-

PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

ResearchGate. Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. [Link]

-

MDPI. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. [Link]

-

ResearchGate. (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]

-

Wikipedia. Ergotamine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 576816, 4-Methyl-N-(1-methylethyl)benzamide. [Link]

Sources

- 1. 2-Iodo-N-isopropylbenzamide | C10H12INO | CID 615861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nanobioletters.com [nanobioletters.com]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Precise Determination of the Molecular Weight of 4-Iodo-N-isopropylbenzamide for Advanced Research Applications

Abstract: The accurate determination of a compound's molecular weight is a foundational requirement in chemical research and pharmaceutical development. It underpins stoichiometry, analytical quantification, and the formulation of active pharmaceutical ingredients (APIs). This guide provides a comprehensive, first-principles methodology for calculating the molecular weight of 4-Iodo-N-isopropylbenzamide, a key intermediate in various synthetic pathways. We will deconstruct the molecular formula, utilize standard atomic weights from authoritative bodies, and present a validated, step-by-step protocol suitable for researchers, scientists, and drug development professionals.

The Foundational Importance of Molecular Weight in Scientific Research

In any research or drug development pipeline, the molecular weight (MW) of a compound is not merely a number; it is a cornerstone of its chemical identity. Every subsequent experimental step, from reaction stoichiometry and solution preparation to analytical characterization and dosage calculation, relies on the precision of this value. An erroneous molecular weight can lead to significant errors in experimental outcomes, invalidating data and compromising research integrity. For a molecule like 4-Iodo-N-isopropylbenzamide, which may serve as a precursor or analog in medicinal chemistry, establishing its exact molecular weight is the first step in rigorous scientific validation.

Molecular Deconstruction: 4-Iodo-N-isopropylbenzamide

To begin the calculation, we must first unequivocally establish the molecular formula of the target compound. This is derived by systematically analyzing its nomenclature.

-

Benzamide Core: The base structure is a benzene ring attached to an amide functional group (-CONH₂).

-

N-isopropyl Substitution: An isopropyl group, -CH(CH₃)₂, is attached to the nitrogen atom of the amide.

-

4-Iodo Substitution: An iodine atom is substituted on the benzene ring at the para (4th) position relative to the amide group.

Assembling these components yields the definitive molecular formula:

C₁₀H₁₂INO

This formula indicates that a single molecule of 4-Iodo-N-isopropylbenzamide is composed of:

-

Ten (10) Carbon atoms

-

Twelve (12) Hydrogen atoms

-

One (1) Iodine atom

-

One (1) Nitrogen atom

-

One (1) Oxygen atom

Experimental Protocol: Molecular Weight Calculation

The protocol for calculating molecular weight is a self-validating system grounded in the fundamental principles of chemistry. The trustworthiness of this method hinges on the use of standardized atomic weights, which are periodically evaluated and published by the International Union of Pure and Applied Chemistry (IUPAC).

Sourcing of Standard Atomic Weights

For maximum accuracy, we will use the standard atomic weights recommended by the IUPAC Commission on Isotopic Abundances and Atomic Weights.[1] These values represent a weighted average of the masses of the naturally occurring isotopes of each element.

The required atomic weights for our calculation are:

The use of these standardized values ensures that calculations are reproducible and universally comparable across different laboratories and regulatory bodies.

Step-by-Step Calculation Workflow

The calculation is executed by summing the mass contributions of each element present in the molecule.

Step 1: Calculate the Total Mass of Carbon Multiply the number of Carbon atoms (10) by the standard atomic weight of Carbon. 10 * 12.011 g/mol = 120.110 g/mol

Step 2: Calculate the Total Mass of Hydrogen Multiply the number of Hydrogen atoms (12) by the standard atomic weight of Hydrogen. 12 * 1.008 g/mol = 12.096 g/mol

Step 3: Calculate the Total Mass of Iodine Multiply the number of Iodine atoms (1) by the standard atomic weight of Iodine. 1 * 126.904 g/mol = 126.904 g/mol

Step 4: Calculate the Total Mass of Nitrogen Multiply the number of Nitrogen atoms (1) by the standard atomic weight of Nitrogen. 1 * 14.007 g/mol = 14.007 g/mol

Step 5: Calculate the Total Mass of Oxygen Multiply the number of Oxygen atoms (1) by the standard atomic weight of Oxygen. 1 * 15.999 g/mol = 15.999 g/mol

Step 6: Sum the Elemental Masses Add the results from Steps 1-5 to determine the final molecular weight of 4-Iodo-N-isopropylbenzamide. 120.110 + 12.096 + 126.904 + 14.007 + 15.999 = 289.116 g/mol

Data Summary and Validation

Tabulated Calculation of Molecular Weight

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 10 | 12.011[2][3] | 120.110 |

| Hydrogen | H | 12 | 1.008[4][5] | 12.096 |

| Iodine | I | 1 | 126.904[6][7] | 126.904 |

| Nitrogen | N | 1 | 14.007[8][9] | 14.007 |

| Oxygen | O | 1 | 15.999[10][11] | 15.999 |

| Total | 289.116 |

Note on Experimental Verification

The calculated value of 289.116 g/mol represents the average molecular weight based on natural isotopic abundance. In a laboratory setting, this value is often corroborated using mass spectrometry. It is important to note that high-resolution mass spectrometry (HRMS) provides the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹²⁷I). This results in a slightly different value that is crucial for precise mass determination in analytical chemistry but distinct from the standard molecular weight used for stoichiometric calculations. For 2-Iodo-N-isopropylbenzamide, a related isomer, the molecular weight is listed as 289.11 g/mol , which aligns perfectly with our calculated result.[12]

Visualization of Calculation Workflow

The logical flow from chemical formula to final molecular weight can be represented graphically to reinforce the methodology.

Caption: Workflow for calculating molecular weight.

Conclusion

Through a systematic, first-principles approach grounded in authoritative data, the molecular weight of 4-Iodo-N-isopropylbenzamide is definitively calculated to be 289.116 g/mol . This value serves as a critical parameter for all subsequent quantitative work involving this compound. Adherence to this detailed protocol ensures the highest degree of accuracy and reproducibility, upholding the standards of scientific integrity required in research and development.

References

-

Iodine - Wikipedia. [Link]

-

Hydrogen - Wikipedia. [Link]

-

Carbon - Wikipedia. [Link]

-

Oxygen - Wikipedia. [Link]

-

Nitrogen - Wikipedia. [Link]

-

Iodine - IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

-

Iodine - Element information, properties and uses | Periodic Table. Royal Society of Chemistry. [Link]

-

Understanding the Atomic Weight of Carbon : A Fundamental Concept in Chemistry. [Link]

-

Hydrogen - Element information, properties and uses | Periodic Table. Royal Society of Chemistry. [Link]

-

Oxygen - Element information, properties and uses | Periodic Table. Royal Society of Chemistry. [Link]

-

Nitrogen - Element information, properties and uses | Periodic Table. Royal Society of Chemistry. [Link]

-

2-Iodo-N-isopropylbenzamide | C10H12INO | CID 615861 - PubChem. National Institutes of Health. [Link]

Sources

- 1. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. Carbon - Wikipedia [en.wikipedia.org]

- 3. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. Iodine - Wikipedia [en.wikipedia.org]

- 7. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. Nitrogen - Wikipedia [en.wikipedia.org]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. Oxygen - Wikipedia [en.wikipedia.org]

- 11. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. 2-Iodo-N-isopropylbenzamide | C10H12INO | CID 615861 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Analytical techniques for the characterization of 4-Iodo-N-isopropylbenzamide

An In-Depth Guide to the Analytical Characterization of 4-Iodo-N-isopropylbenzamide

This technical guide provides a comprehensive overview of the analytical techniques for the characterization of 4-Iodo-N-isopropylbenzamide, a key intermediate in pharmaceutical synthesis. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. This document emphasizes the causality behind experimental choices, providing a framework for robust and reliable analytical characterization.

Introduction to 4-Iodo-N-isopropylbenzamide

4-Iodo-N-isopropylbenzamide is a halogenated aromatic amide of significant interest in medicinal chemistry and drug discovery. Its structure, featuring an iodine atom on the benzene ring and an isopropylamide group, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. The precise characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a multi-faceted analytical approach, employing a suite of orthogonal techniques to provide a comprehensive characterization of 4-Iodo-N-isopropylbenzamide.

Physicochemical Properties of 4-Iodo-N-isopropylbenzamide (and related compounds):

| Property | Value (4-Iodo-N-isopropylbenzamide) | Value (2-Iodo-N-isopropylbenzamide)[1] |

| Molecular Formula | C₁₀H₁₂INO | C₁₀H₁₂INO |

| Molecular Weight | 289.11 g/mol | 289.11 g/mol |

| IUPAC Name | 4-Iodo-N-(propan-2-yl)benzamide | 2-iodo-N-propan-2-ylbenzamide |

| SMILES | CC(C)NC(=O)C1=CC=C(I)C=C1 | CC(C)NC(=O)C1=CC=CC=C1I |

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the assay of 4-Iodo-N-isopropylbenzamide. The technique separates the target compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. A reversed-phase method is typically employed for non-polar to moderately polar compounds like 4-Iodo-N-isopropylbenzamide.

Principle and Rationale

The choice of a C18 stationary phase is based on its hydrophobic nature, which provides good retention for the aromatic benzamide structure. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a suitable retention time and resolution from potential impurities. The use of a gradient elution can be beneficial for separating impurities with a wide range of polarities. UV detection is ideal due to the presence of the chromophoric benzene ring in the molecule.

Experimental Workflow: HPLC Analysis

Sources

Troubleshooting & Optimization

Troubleshooting common issues in failed 4-Iodo-N-isopropylbenzamide experiments

Welcome to the technical support center for the synthesis of 4-Iodo-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific amide bond formation. Here, we provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all, in my 4-Iodo-N-isopropylbenzamide synthesis. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in this synthesis can stem from several factors, primarily related to the activation of the carboxylic acid, the reactivity of the amine, and the reaction conditions. Let's break down the potential causes and their solutions.

Potential Cause A: Inefficient Carboxylic Acid Activation

The conversion of the carboxylic acid group of 4-iodobenzoic acid into a more reactive species is a critical step. If this activation is incomplete, the subsequent reaction with the weakly nucleophilic isopropylamine will be inefficient.

-

Troubleshooting Protocol:

-

Verify Acid Chloride Formation: If you are preparing 4-iodobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, ensure the reaction goes to completion.

-

Recommendation: After refluxing with the chlorinating agent, remove the excess reagent under reduced pressure. To ensure all chlorinating agent is gone, you can perform an azeotropic distillation with an inert solvent like benzene or toluene.[1]

-

-

Consider Alternative Coupling Reagents: If the acid chloride route is problematic, a wide array of modern coupling reagents can be employed for direct amide bond formation from the carboxylic acid. These reagents often offer milder reaction conditions and can be more effective for sterically hindered amines.[2]

-

| Coupling Reagent | Additive (optional) | Key Advantages | Potential Issues |

| EDC (Water-soluble carbodiimide) | HOBt or OxymaPure | Byproducts are water-soluble, simplifying workup. | Can be less effective for highly hindered systems. |

| HATU | DIPEA (base) | High efficiency for hindered amines and less racemization. | Higher cost. |

| PyBOP | DIPEA (base) | Good for sterically demanding couplings. | Byproducts can complicate purification. |

Potential Cause B: Steric Hindrance of Isopropylamine

Isopropylamine is a secondary amine with notable steric bulk around the nitrogen atom.[3] This can significantly slow down the rate of its nucleophilic attack on the activated carboxylic acid derivative.

-

Troubleshooting Protocol:

-

Increase Reaction Time and/or Temperature: For sterically hindered amines, longer reaction times (e.g., 12-24 hours) and moderately elevated temperatures (e.g., 40-60 °C) can help drive the reaction to completion.[4] However, be cautious of potential side reactions at higher temperatures.

-

Optimize Stoichiometry: Using a slight excess of isopropylamine (1.2-1.5 equivalents) can help to increase the probability of a successful reaction.

-

Choose a More Potent Activating Agent: Reagents like HATU are specifically designed to overcome the challenges of coupling sterically hindered amines and can be highly effective in this case.[5]

-

Potential Cause C: Inadequate Reaction Conditions

The overall reaction environment plays a crucial role in the success of the synthesis.

-

Troubleshooting Protocol:

-

Ensure Anhydrous Conditions: Amide coupling reactions are sensitive to water. Any moisture present can hydrolyze the activated carboxylic acid intermediate (e.g., 4-iodobenzoyl chloride) back to the unreactive carboxylic acid.[6]

-

Recommendation: Use anhydrous solvents and dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Effective Neutralization of HCl (in Schotten-Baumann conditions): When using the acid chloride route, one equivalent of hydrochloric acid (HCl) is produced for every equivalent of amide formed. This HCl will react with the basic isopropylamine to form an unreactive ammonium salt, effectively halting the reaction.[7][8]

-

Recommendation: Use at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl.[1] A slight excess of the base is often beneficial.

-

-

Workflow for Troubleshooting Low Yield

Caption: A decision tree for troubleshooting low yields.

Issue 2: Presence of Unreacted 4-Iodobenzoic Acid

Question: My final product is contaminated with a significant amount of unreacted 4-iodobenzoic acid. How can I remove it and prevent its recurrence?

Answer:

The presence of unreacted starting material is a common issue and can usually be addressed by optimizing the reaction and/or the purification process.

Potential Cause A: Incomplete Reaction

As discussed in the previous section, incomplete activation of the carboxylic acid or steric hindrance from the amine can lead to unreacted starting material.

-

Troubleshooting Protocol:

-

Refer to the troubleshooting steps for "Low or No Product Yield" to drive the reaction to completion.

-

Potential Cause B: Hydrolysis of the Activated Intermediate

If any water is present in the reaction mixture, the activated 4-iodobenzoic acid (e.g., the acyl chloride or the active ester) can be hydrolyzed back to the starting carboxylic acid.

-

Troubleshooting Protocol:

-

Strictly adhere to anhydrous reaction conditions.

-

Potential Cause C: Ineffective Purification

4-Iodobenzoic acid can be challenging to separate from the final product due to similar polarities in some solvent systems.

-

Troubleshooting Protocol:

-

Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. This will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

-

Optimize Column Chromatography: If column chromatography is used, a careful selection of the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often effectively separate the less polar product from the more polar carboxylic acid.

-

Purification Workflow for Removing Unreacted Acid

Caption: A standard workup procedure for removing acidic impurities.

Issue 3: Formation of a Symmetric Anhydride Byproduct

Question: I have identified a byproduct that appears to be the symmetric anhydride of 4-iodobenzoic acid. Why is this forming and how can I avoid it?

Answer:

The formation of a symmetric anhydride is a known side reaction in amide bond synthesis, particularly when using carbodiimide coupling reagents.

Potential Cause: Reaction of Activated Intermediate with Carboxylate

When using a coupling reagent like EDC, an O-acylisourea intermediate is formed. This is a highly reactive species. If the nucleophilic attack by isopropylamine is slow (due to steric hindrance), a molecule of deprotonated 4-iodobenzoic acid (the carboxylate) can act as a nucleophile and attack the O-acylisourea intermediate. This leads to the formation of the symmetric anhydride and the release of the urea byproduct.

-

Troubleshooting Protocol:

-

Control the Stoichiometry of the Coupling Reagent: Use no more than 1.0-1.1 equivalents of the coupling reagent.

-

Add an Auxiliary Nucleophile (Additive): Reagents like HOBt or OxymaPure are added to the reaction mixture. They react with the O-acylisourea intermediate to form a less reactive, but still activated, ester. This active ester is more stable towards reaction with the carboxylate but is readily attacked by the amine, thus minimizing anhydride formation.

-

Order of Reagent Addition: Add the coupling reagent to a mixture of the carboxylic acid, amine, and additive. This ensures that the amine and the additive are present to react with the activated intermediate as soon as it is formed.

-

Experimental Protocols

Protocol 1: Synthesis of 4-Iodo-N-isopropylbenzamide via the Acid Chloride (Schotten-Baumann Conditions)

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 4-iodobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).

-

Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Add dry toluene and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride. The resulting 4-iodobenzoyl chloride can be used directly in the next step.

-

-

Amide Formation:

-

Dissolve the crude 4-iodobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

In a separate flask, dissolve isopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the same anhydrous solvent.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the solution of 4-iodobenzoyl chloride to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography.

-

Protocol 2: EDC/HOBt Mediated Synthesis of 4-Iodo-N-isopropylbenzamide

-

Reaction Setup:

-

To a solution of 4-iodobenzoic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM), add HOBt (1.2 eq) and isopropylamine (1.2 eq).

-

Cool the mixture to 0 °C.

-

-

Amide Coupling:

-

Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

If using DMF, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the DMF and water-soluble byproducts.

-

If using DCM, proceed with the standard aqueous workup as described in Protocol 1.

-

Purify the crude product by recrystallization or flash column chromatography.

-

References

- CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google P

- US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google P

- Organic Syntheses Procedure. (URL not available)

-

Schotten-Baumann Reaction - Organic Chemistry Portal. [Link]

-

Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]

-

4-Iodobenzoyl chloride | C7H4ClIO | CID 74373 - PubChem. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - PubMed Central. [Link]

-

Reactivity and Applications of Iodine Monochloride in Synthetic Approaches - ResearchGate. [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. [Link]

-

Reactions of Amines. [Link]

-

2-Iodo-N-isopropylbenzamide | C10H12INO | CID 615861 - PubChem. [Link]

-

(PDF) 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation - ResearchGate. [Link]

-

Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles | ACS Omega - ACS Publications. [Link]

-

Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf - ResearchGate. [Link]

-

Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. [Link]

-

Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? - Quora. [Link]

-

Optimizing Amide Bond Formation: Practical Scenarios for... - Online Inhibitor. [Link]

-

OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS - Malaysian Journal of Analytical Sciences. [Link]

-

24.7: Reactions of Amines - Chemistry LibreTexts. [Link]

-

Schotten–Baumann reaction - Wikipedia. [Link]

-

The Synthesis of Sterically Hindered Amides - CHIMIA. [Link]

-

The mechanism of the hydrolysis of benzyl chloride. - SciSpace. [Link]

- Organic Syntheses Procedure. (URL not available)

-

Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? - Quora. [Link]

-

Schotten–Baumann reaction - Grokipedia. [Link]

-

(PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - ResearchGate. [Link]

-

Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Education Publishing. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]

-

N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem. [Link]

- US4440953A - Purification of N-substituted aminobenzaldehydes - Google P

-

The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange. [Link]

-

The Synthesis of Sterically Hindered Amides - ResearchGate. [Link]

-

Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube. [Link]

- EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)

-

Schotten–Baumann reaction - L.S.College, Muzaffarpur. [Link]

-

Reactions at the benzylic position (video) - Khan Academy. [Link]

-

A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.GOV. [Link]

-

Steric Effects in Friedel-Crafts Reactions - Chemistry Stack Exchange. [Link]

-

24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. osti.gov [osti.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. americapeptides.com [americapeptides.com]

- 6. reddit.com [reddit.com]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. chemistry-reaction.com [chemistry-reaction.com]

Best practices for the stabilization and storage of 4-Iodo-N-isopropylbenzamide

Welcome to the Technical Support Center for 4-Iodo-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for the stabilization and storage of this compound, along with troubleshooting common issues encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What is 4-Iodo-N-isopropylbenzamide and how do I confirm its identity?

Q2: What are the recommended long-term storage conditions for solid 4-Iodo-N-isopropylbenzamide?

A2: To ensure the long-term stability of solid 4-Iodo-N-isopropylbenzamide, it is recommended to store it in a cool, dry, and dark environment. Iodinated aromatic compounds can be sensitive to light and moisture. For a similar compound, 4-iodo-3-nitrobenzamide, storage in a freezer at -20°C, sealed in a dry environment, is recommended for stability up to one year[2]. While specific data for 4-Iodo-N-isopropylbenzamide is not available, adopting these conditions is a prudent measure.

Summary of Recommended Storage Conditions for Solid Compound:

| Parameter | Recommendation | Rationale |

| Temperature | ≤ -20°C (Freezer) | Minimizes degradation kinetics. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against air and moisture-induced degradation. |

| Light | Amber vial or dark container | Prevents light-catalyzed decomposition. |

| Container | Tightly sealed | Prevents ingress of moisture and atmospheric oxygen. |

Q3: How should I store solutions of 4-Iodo-N-isopropylbenzamide?

A3: Solutions are generally less stable than the solid material. For a related compound, 4-iodo-3-nitrobenzamide, solutions in DMSO or ethanol can be stored at -20°C for up to 3 months[2]. If you need to store solutions of 4-Iodo-N-isopropylbenzamide, it is advisable to use anhydrous solvents and store them under an inert atmosphere at low temperatures (≤ -20°C). Prepare solutions fresh whenever possible.

Troubleshooting Guide

Problem 1: I observe a color change in my solid sample (e.g., turning yellow or brown) over time.

-

Potential Cause: This is a common indicator of degradation. Iodinated aromatic compounds can decompose upon exposure to light, heat, or air, potentially leading to the liberation of iodine, which can cause discoloration.

-

Troubleshooting Steps:

-

Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended low temperature.

-

Inert Atmosphere: If not already done, store the compound under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation.

-

Purity Check: Assess the purity of the material using an appropriate analytical method (see Analytical Methods section) to determine the extent of degradation.

-

Problem 2: My experimental results are inconsistent, suggesting the compound may be degrading in my assay.

-

Potential Cause: The stability of 4-Iodo-N-isopropylbenzamide can be influenced by the experimental conditions, including the solvent, pH, and presence of other reactive species. Iodinated compounds can be susceptible to nucleophilic substitution or reduction under certain conditions.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 3: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, GC).

-

Potential Cause: The appearance of new peaks likely indicates the presence of impurities or degradation products. The C-I bond in aromatic iodides can be cleaved under certain conditions, leading to de-iodination.

-

Troubleshooting Steps:

-

Analyze a Fresh Sample: If possible, analyze a freshly prepared sample or a sample from a new, unopened container to rule out degradation of the working stock.

-

Mass Spectrometry: Use a mass spectrometer coupled with your chromatography system (e.g., LC-MS or GC-MS) to identify the mass of the unexpected peaks. This can provide clues about the structure of the degradation products.

-

Review Synthesis Byproducts: If you synthesized the material, review the synthetic route for potential side-products that may be carried through. The synthesis of 4-Iodo-N-isopropylbenzamide from 4-iodobenzoic acid and isopropylamine is a common route[1].

-

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

While a specific validated method for 4-Iodo-N-isopropylbenzamide is not published, a general reversed-phase HPLC method can be developed.[3][4]

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., mobile phase) to a known concentration.

-

Method Development: Start with a broad gradient (e.g., 5% to 95% organic solvent over 20 minutes) to elute the main peak and any impurities. Optimize the gradient to achieve good resolution between the main peak and any other observed peaks.

Protocol 2: Preparation of a Stock Solution for Storage

-

Weigh the desired amount of solid 4-Iodo-N-isopropylbenzamide in a clean, dry vial.

-

Add the required volume of anhydrous solvent (e.g., DMSO, ethanol) to achieve the target concentration.

-

Purge the vial with an inert gas (e.g., argon or nitrogen) for 1-2 minutes.

-

Tightly seal the vial with a cap containing a chemically resistant septum.

-

Wrap the vial in aluminum foil or place it in a light-blocking container.

-

Store the solution at ≤ -20°C.

Logical Relationships

Caption: Relationship between storage conditions and compound stability.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-iodo-3-nitrobenzamide CAS#: 160003-66-7 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. bloomtechz.com [bloomtechz.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. env.go.jp [env.go.jp]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

- 17. N-Isopropylbenzamide | 5440-69-7 | TCI AMERICA [tcichemicals.com]

- 18. An aromatic iodination method, with iodic acid used as the only iodinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US4746758A - Processes for preparing iodinated aromatic compounds - Google Patents [patents.google.com]

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Iodo-N-isopropylbenzamide and 2-Iodo-N-isopropyl-5-methoxybenzamide for the Research Scientist

In the landscape of modern synthetic chemistry, aryl iodides serve as pivotal building blocks, particularly in the realm of metal-catalyzed cross-coupling reactions and the formation of hypervalent iodine reagents. The reactivity of these precursors is finely tunable by the electronic and steric nature of the substituents on the aromatic ring. This guide provides an in-depth, objective comparison of two such building blocks: 4-Iodo-N-isopropylbenzamide and 2-Iodo-N-isopropyl-5-methoxybenzamide. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance in key synthetic transformations, supported by experimental data and mechanistic insights.

At a Glance: Structural and Electronic Profiles

The seemingly subtle difference in the substitution pattern between these two molecules—the placement of the iodo and isopropylamide groups and the addition of a methoxy substituent—imparts distinct chemical personalities that govern their reactivity.

| Compound | Structure | Key Features |

| 4-Iodo-N-isopropylbenzamide |  | Symmetrical para-substitution. The electron-withdrawing amide group is electronically distant from the iodine atom. |

| 2-Iodo-N-isopropyl-5-methoxybenzamide |  | Ortho-iodobenzamide scaffold. Iodine is flanked by a bulky N-isopropylamide group. The electron-donating methoxy group is para to the amide and meta to the iodine. |

Reactivity in Hypervalent Iodine Chemistry: Catalytic Alcohol Oxidation

A direct comparative study on the efficacy of various substituted N-isopropyliodobenzamides as catalysts for the oxidation of alcohols in the presence of Oxone® as a co-oxidant has provided definitive experimental evidence of their relative reactivity.[1][2][3][4]

In the catalytic oxidation of benzhydrol to benzophenone, the reactivity of the iodine center is paramount. This reactivity is dictated by the ease of oxidation of the iodide (I) to the active hypervalent iodine species (III/V). The study revealed a clear trend in reactivity based on the electronic nature of the substituents on the benzamide ring.[1][2]

Experimental Data Summary: Catalytic Oxidation of Benzhydrol

| Catalyst | Substituent at C5 | Reactivity Order |

| 2-Iodo-N-isopropyl-5-nitrobenzamide | 5-NO₂ (Strongly Electron-Withdrawing) | Lowest |

| 2-Iodo-N-isopropyl-5-methoxycarbonylbenzamide | 5-CO₂Me (Electron-Withdrawing) | Low |

| 2-Iodo-N-isopropyl-5-chlorobenzamide | 5-Cl (Electron-Withdrawing) | Moderate |

| 2-Iodo-N-isopropylbenzamide | 5-H (Neutral) | Higher |

| 4-Iodo-N-isopropylbenzamide | (Reference) | (Not explicitly in the same series, but considered) |

| 2-Iodo-N-isopropyl-5-methylbenzamide | 5-Me (Electron-Donating) | High |

| 2-Iodo-N-isopropyl-5-methoxybenzamide | 5-OMe (Strongly Electron-Donating) | Highest |

Source: Adapted from Yakura, T., et al., Beilstein Journal of Organic Chemistry, 2018.[1][2][3][4]

Analysis and Mechanistic Causality:

The superior performance of 2-Iodo-N-isopropyl-5-methoxybenzamide is a direct consequence of the powerful electron-donating effect of the 5-methoxy group.[1][2] This donation of electron density to the aromatic ring makes the iodine atom more electron-rich and thus more susceptible to oxidation by Oxone®. The enhanced reactivity is attributed to the rapid generation of the pentavalent iodine species, which is the active oxidant in the catalytic cycle.[1][2]

Conversely, electron-withdrawing groups, such as the nitro group in the 5-position, deactivate the ring, making the iodine more electron-poor and harder to oxidize, leading to significantly lower catalytic activity.[1][2] While 4-Iodo-N-isopropylbenzamide is a viable substrate for forming hypervalent iodine reagents, its reactivity in this context is expected to be lower than the 2-iodo-5-methoxy analogue due to the lack of the activating methoxy group.

Predictive Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Electronic Effects on Oxidative Addition:

The rate of oxidative addition is generally accelerated by electron-withdrawing groups on the aryl halide, which make the ipso-carbon more electrophilic and the C-I bond weaker. The N-isopropylbenzamide group is moderately electron-withdrawing.

-

4-Iodo-N-isopropylbenzamide : The electron-withdrawing effect of the amide group is transmitted through the para position to the C-I bond, which should enhance the rate of oxidative addition compared to unsubstituted iodobenzene.

-

2-Iodo-N-isopropyl-5-methoxybenzamide : This molecule presents a more complex electronic scenario. The ortho-amide group exerts a strong electron-withdrawing inductive effect. However, the para-methoxy group is strongly electron-donating through resonance. The net electronic effect at the C-I bond is a combination of these opposing forces. Typically, the inductive effect of an ortho substituent is significant.

Prediction: Electronically, the two substrates may exhibit comparable reactivity in oxidative addition, with a slight edge potentially for the 4-iodo isomer due to the unambiguous electron-withdrawing effect at the reaction center.

Steric Effects on Oxidative Addition:

Steric hindrance around the C-I bond can significantly retard the rate of oxidative addition, as the bulky Pd(0) complex must approach the bond.[9]

-

4-Iodo-N-isopropylbenzamide : The iodine atom is in the sterically unencumbered para position, allowing for facile approach of the palladium catalyst.

-

2-Iodo-N-isopropyl-5-methoxybenzamide : The iodine atom is positioned ortho to the bulky N-isopropylamide group. This steric crowding is expected to present a significant barrier to the approach of the palladium catalyst, thereby slowing down the oxidative addition step considerably.

Overall Reactivity Prediction for Cross-Coupling:

Considering both electronic and steric factors, 4-Iodo-N-isopropylbenzamide is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions. The dominant factor is likely to be the significant steric hindrance imposed by the ortho-N-isopropylamide group in the 2-iodo isomer, which would impede the rate-determining oxidative addition step. While the electronic effects are more nuanced, they are unlikely to overcome this substantial steric barrier.

Experimental Protocols: Synthesis of Starting Materials

The following protocols are based on established literature procedures and provide a reliable method for the synthesis of both target compounds.[10][11]

Protocol 1: Synthesis of 4-Iodo-N-isopropylbenzamide

Figure 2. Synthetic workflow for 4-Iodo-N-isopropylbenzamide.

Step-by-Step Procedure:

-

Acid Chloride Formation: A solution of 4-iodobenzoic acid (1.0 mmol) in thionyl chloride (1.25 mL) is heated at reflux with stirring for 2 hours.

-

Solvent Removal: The resulting solution is concentrated under reduced pressure. The remaining thionyl chloride is removed by azeotropic distillation with benzene.

-

Amidation: The residue is dissolved in anhydrous chloroform (CHCl₃, 3.3 mL). The mixture is cooled to 0 °C under a nitrogen atmosphere. Isopropylamine (1.2 mmol) and triethylamine (3.0 mmol) are added.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 17 hours.

-

Workup: The resulting solution is diluted with ethyl acetate (EtOAc). The mixture is washed sequentially with 10% HCl, saturated aqueous NaHCO₃, water, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a hexane/chloroform mixture to yield the final product.[10]

Protocol 2: Synthesis of 2-Iodo-N-isopropyl-5-methoxybenzamide

This synthesis is a multi-step process starting from 2-amino-5-hydroxybenzoic acid.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. BJOC - 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation [beilstein-journals.org]

- 4. BJOC - 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation [beilstein-journals.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. beilstein-journals.org [beilstein-journals.org]

A Comparative Guide to N-Isopropyliodobenzamide Catalysts: Unraveling the Impact of Substituents on Catalytic Activity

In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and environmentally benign catalytic systems is paramount. Hypervalent iodine compounds have emerged as powerful alternatives to traditional transition metal catalysts, offering mild reaction conditions and unique reactivity.[1][2][3][4] Among these, N-isopropyliodobenzamides have garnered significant attention as versatile pre-catalysts for a range of oxidative transformations.[5][6] This guide provides an in-depth analysis of how substituents on the aromatic ring of N-isopropyliodobenzamide catalysts profoundly influence their catalytic activity. We will explore the underlying electronic and steric effects, present comparative experimental data, and provide detailed protocols for their synthesis and application, empowering researchers to make informed decisions in catalyst selection and reaction optimization.

The Heart of the Catalyst: The Hypervalent Iodine Active Species

N-isopropyliodobenzamides, in their ground state, are trivalent iodine (I(III)) species. Their catalytic prowess is unlocked through in situ oxidation to a hypervalent iodine(V) species, which serves as the active oxidant in the catalytic cycle.[5] This oxidation is typically accomplished using a co-oxidant, with potassium peroxymonosulfate (commonly known as Oxone®) being a widely used and effective choice.[5][6] The general catalytic cycle for the oxidation of an alcohol is depicted below.

Caption: Catalytic cycle of N-isopropyliodobenzamide in alcohol oxidation.

The efficiency of this cycle, and thus the overall catalytic activity, is highly dependent on the electronic and steric properties of the N-isopropyliodobenzamide scaffold, which can be finely tuned through the introduction of substituents.

Decoding Substituent Effects: A Comparative Analysis in Alcohol Oxidation

The oxidation of alcohols to their corresponding carbonyl compounds is a fundamental transformation in organic synthesis.[6] A systematic study on the oxidation of benzhydrol to benzophenone provides clear evidence of the profound impact of substituents on the catalytic activity of N-isopropyliodobenzamides.[5] The study reveals a distinct trend where electron-donating groups (EDGs) on the benzene ring enhance the catalytic activity, while electron-withdrawing groups (EWGs) diminish it.

Causality Behind the Trend: Electronic and Steric Influences

The observed reactivity trend can be rationalized by considering the electronic effects of the substituents on the key step of the catalytic cycle: the oxidation of the trivalent iodine pre-catalyst to the active pentavalent species.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe) and methyl (-Me) increase the electron density on the iodine atom. This enhanced electron density facilitates the oxidative addition of the co-oxidant (Oxone®), leading to a faster generation of the active I(V) species and, consequently, a higher reaction rate.[5] The high reactivity of the 5-methoxy derivative, in particular, is attributed to the rapid formation of the pentavalent species.[5]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups such as nitro (-NO2) and carboxyl (-CO2Me) decrease the electron density at the iodine center. This makes the initial oxidation to the I(V) state more difficult, thereby slowing down the catalytic turnover and reducing the overall reaction rate.[5]

-

The N-Isopropyl Group: The bulky N-isopropyl group plays a crucial role in stabilizing the catalyst structure and preventing intermolecular interactions that could lead to catalyst deactivation. Its steric hindrance also influences the approach of the substrate to the active site, which can be a key factor in asymmetric catalysis with chiral derivatives.

Quantitative Comparison of Substituted N-Isopropyliodobenzamide Catalysts

The following table summarizes the experimental data from the comparative study on the oxidation of benzhydrol, highlighting the significant differences in catalytic performance.

| Catalyst Substituent (at position 5) | Electron-Donating/Withdrawing Nature | Reaction Time (h) for Full Conversion | Yield (%) | Relative Reactivity |

| -OMe | Strong EDG | 1 | 99 | Highest |

| -Me | EDG | 2 | 99 | High |

| -H (unsubstituted) | Neutral | 3 | 99 | Moderate |

| -Cl | Weak EWG | 4 | 99 | Moderate-Low |

| -OAc | EWG | 5 | 99 | Low |

| -CO2Me | Strong EWG | 12 | 99 | Very Low |

| -NO2 | Strongest EWG | 24 | 99 | Lowest |

Data sourced from Yakura et al., Beilstein J. Org. Chem. 2018, 14, 940–947.[5]

This data clearly demonstrates that the 5-methoxy substituted N-isopropyliodobenzamide is the most reactive catalyst in this series for alcohol oxidation.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and successful application of these catalysts, detailed experimental procedures are essential. The following protocols describe the synthesis of a representative catalyst, 2-iodo-N-isopropyl-5-methoxybenzamide, and its application in the oxidation of a secondary alcohol.

Synthesis of 2-Iodo-N-isopropyl-5-methoxybenzamide

Caption: General workflow for the synthesis of the catalyst.

Materials:

-

2-Iodo-5-methoxybenzoic acid

-

Thionyl chloride (SOCl2)

-

Isopropylamine

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (CH2Cl2)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

Procedure:

-

To a solution of 2-iodo-5-methoxybenzoic acid (1.0 equiv) in anhydrous CH2Cl2, add thionyl chloride (2.0 equiv) at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous CH2Cl2.

-

To this solution, add isopropylamine (1.2 equiv) and triethylamine (3.0 equiv) at 0 °C under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 17 hours.

-

Dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of hexane and chloroform to afford 2-iodo-N-isopropyl-5-methoxybenzamide as a solid.[7]

Catalytic Oxidation of Benzhydrol

Materials:

-

Benzhydrol

-

2-Iodo-N-isopropyl-5-methoxybenzamide (Catalyst)

-

Oxone® (2KHSO5·KHSO4·K2SO4)

-

Tetrabutylammonium hydrogen sulfate (Bu4NHSO4)

-

Nitromethane (MeNO2)

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na2S2O3)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

-

To a reaction flask, add the catalyst (0.3 equiv) and Bu4NHSO4 (1.0 equiv).

-

Add a solvent mixture of nitromethane and water.

-

Add the secondary alcohol (benzhydrol, 1.0 equiv) to the solution.

-

Cool the mixture in an ice bath and add Oxone® (2.5 equiv) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude benzophenone.[6]

Broader Applications and Future Outlook

While this guide has focused on alcohol oxidation as a model system, the principles of substituent effects on N-isopropyliodobenzamide catalysts are applicable to a wider range of oxidative transformations. These include asymmetric reactions such as the diacetoxylation and diamination of alkenes, where chiral versions of these catalysts are employed to achieve high levels of enantioselectivity.[2] The electronic properties of the substituents not only influence the reaction rate but can also impact the stereochemical outcome of the reaction by modulating the electronic nature of the active catalytic species.

The continued exploration of novel substituents and chiral backbones for N-alkyliodobenzamides holds immense promise for the development of next-generation hypervalent iodine catalysts. A deeper understanding of the intricate interplay between catalyst structure and reactivity will undoubtedly pave the way for more efficient, selective, and sustainable synthetic methodologies in the pharmaceutical and fine chemical industries.

References

-

Nickel-Catalyzed Synthesis of N-Substituted Pyrroles Using Diols with Aryl- and Alkylamines. ACS Catalysis. [Link]

-

Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Molecules. [Link]

-

Chiral Iminium Salt-Catalyzed Asymmetric Oxidative Dearomatization of Naphthols into ortho-Quinols. Organic Letters. [Link]

-

2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journal of Organic Chemistry. [Link]

-

Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science. [Link]

-

Chiral Hypervalent Iodines: Active Players in Asymmetric Synthesis. Chemical Reviews. [Link]

-

Biaxially chiral compounds: research and development of synthesis. Chemical Communications. [Link]

-

Progress in organocatalysis with hypervalent iodine catalysts. Chemical Society Reviews. [Link]

-

Recent Updates on Electrogenerated Hypervalent Iodine Derivatives and Their Applications as Mediators in Organic Electrosynthesis. Frontiers in Chemistry. [Link]

-

Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Journal of Synthetic Organic Chemistry, Japan. [Link]

-

Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society. [Link]

-

Substituent Electronic Effects in Chiral Ligands for Asymmetric Catalysis. ResearchGate. [Link]

-

Chiral Iminium Salt-Catalyzed Asymmetric Oxidative Dearomatization of Naphthols into ortho-Quinols. American Chemical Society. [Link]

-

2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journals. [Link]

-

Construction of chiral N,O-hemiaminals via a copper-catalyzed enantioselective Michael/N-hemiacetalization cascade reaction. Organic & Biomolecular Chemistry. [Link]

-

The Chemistry of Hypervalent Iodine. Macmillan Group Meeting. [Link]

-

Application of Iodine-Amine Oxidation Approach in the Synthesis of Various N-Alkyl Phosphoramidate Oligonucleotide Derivatives. PubMed. [Link]

-

Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Recent Updates on Electrogenerated Hypervalent Iodine Derivatives and Their Applications as Mediators in Organic Electrosynthesis [frontiersin.org]

- 5. 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

A Comparative Guide to the Validation of Analytical Methods for 4-Iodo-N-isopropylbenzamide

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method ensures that it is fit for its intended purpose, providing reliable, reproducible, and accurate results. This guide offers an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 4-Iodo-N-isopropylbenzamide. While specific validated methods for this compound are not publicly available, this document provides a framework for method development and validation based on established scientific principles and regulatory guidelines.

The Imperative of Method Validation

Analytical method validation is a cornerstone of quality control in the pharmaceutical industry. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for this process.[1][2][3] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose, ensuring the identity, purity, and potency of a drug substance or product.[4]

The core validation characteristics that must be evaluated include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (short-term precision) and intermediate precision (within-laboratory variations).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Choosing the Right Analytical Tool: HPLC vs. GC-MS

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. 4-Iodo-N-isopropylbenzamide, an aromatic amide, possesses characteristics that make it amenable to both HPLC and GC-MS analysis.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful and versatile technique for the separation of non-volatile or thermally labile compounds.[5][6] Given the relatively non-polar nature of 4-Iodo-N-isopropylbenzamide, RP-HPLC with a non-polar stationary phase (like C18) and a polar mobile phase is a suitable choice.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds.[8] While 4-Iodo-N-isopropylbenzamide may require derivatization to enhance its volatility for optimal GC analysis, GC-MS offers high sensitivity and specificity due to the mass spectrometric detection.

Comparative Validation of Hypothetical HPLC and GC-MS Methods

The following sections present a hypothetical yet scientifically plausible comparison of validated HPLC and GC-MS methods for the quantification of 4-Iodo-N-isopropylbenzamide.

Table 1: Comparison of Performance Characteristics for HPLC and GC-MS Methods

| Validation Parameter | HPLC Method | GC-MS Method |

| Linearity (R²) | > 0.999 | > 0.998 |

| Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |

| Precision (% RSD) | ||

| - Repeatability | < 1.0% | < 1.5% |

| - Intermediate Precision | < 2.0% | < 2.5% |

| LOD | 0.3 µg/mL | 0.03 µg/mL |

| LOQ | 1.0 µg/mL | 0.1 µg/mL |

| Specificity | High | Very High |

| Robustness | Robust | Moderately Robust |

Experimental Protocols

A. Reversed-Phase HPLC Method

This protocol outlines a hypothetical RP-HPLC method for the quantification of 4-Iodo-N-isopropylbenzamide.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile:Water (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

Column Temperature: 30°C

Caption: HPLC Method Validation Workflow

-

Standard Solution Preparation: Accurately weigh and dissolve 4-Iodo-N-isopropylbenzamide reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Perform serial dilutions to obtain standard solutions in the range of 1-200 µg/mL.

-

Sample Preparation: Prepare a placebo blend and spike with known concentrations of 4-Iodo-N-isopropylbenzamide to assess accuracy.

-

Linearity: Inject the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.

-

Accuracy: Analyze the spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery should be within 98.0-102.0%.

-

Precision:

-

Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be < 1.0%.

-

Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument. The %RSD should be < 2.0%.

-

-

Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on a sample of 4-Iodo-N-isopropylbenzamide. The method should be able to resolve the main peak from any degradation products.

-

LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

-

Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) to assess the method's reliability.[9][10]

B. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a hypothetical GC-MS method for the quantification of 4-Iodo-N-isopropylbenzamide.

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Inlet Temperature: 280°C

-

Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

Injection Volume: 1 µL (splitless)

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Caption: GC-MS Method Validation Workflow

-

Standard Solution Preparation: Prepare a stock solution of 4-Iodo-N-isopropylbenzamide in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL. Perform serial dilutions to obtain standard solutions in the range of 0.1-50 µg/mL.

-

Sample Preparation: Extract 4-Iodo-N-isopropylbenzamide from the sample matrix using an appropriate solvent and dilute to fall within the calibration range.

-

Linearity: Inject the standard solutions in triplicate and construct a calibration curve by plotting the peak area of the selected ion against the concentration. The correlation coefficient (R²) should be > 0.998.

-

Accuracy: Spike a blank sample matrix with known concentrations of the analyte at three levels. The percent recovery should be within 97.0-103.0%.

-

Precision:

-

Repeatability: Analyze six replicate injections of a standard solution. The %RSD should be < 1.5%.

-

Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should be < 2.5%.

-

-

Specificity: The mass spectrum of the analyte in a sample should be compared to that of a reference standard. The presence of characteristic fragment ions provides high specificity.

-

LOD and LOQ: Determine based on the signal-to-noise ratio of the quantifier ion.

-

Robustness: Introduce small variations in parameters like inlet temperature (±5°C) and carrier gas flow rate (±0.1 mL/min) to evaluate the method's robustness.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of a C18 column in the HPLC method is based on the non-polar nature of 4-Iodo-N-isopropylbenzamide, promoting retention and separation through hydrophobic interactions.[7] The mobile phase composition is optimized to achieve a reasonable retention time and good peak shape. The UV detection at 254 nm is selected based on the chromophoric nature of the aromatic ring.